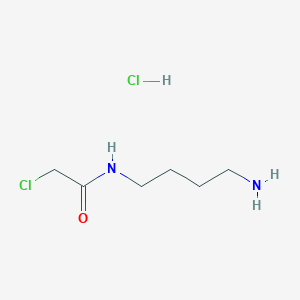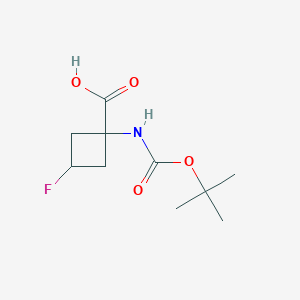
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid
Übersicht
Beschreibung
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid, also known as Boc-F-Cbz, is an organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds and can be used in a variety of reactions such as condensation and oxidation reactions. Boc-F-Cbz has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of biologically active molecules .
Summary of the Application
The BOC protection of amines is a crucial step in the synthesis of a variety of biologically active molecules. This process involves the use of BOC anhydride and has been studied over various catalytic and solvent systems .
Methods of Application
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions. The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
Results or Outcomes
This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . This makes the process more efficient and environmentally friendly.
Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy
Specific Scientific Field
This application falls under the field of Peptide Research and Therapeutics .
Summary of the Application
This application involves the development of environmentally conscious peptide synthesis methods that use water as a solvent . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .
Methods of Application
The method involves solid-phase peptide synthesis in water using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
Results or Outcomes
This method provides an environmentally friendly alternative to traditional peptide synthesis methods that use organic solvents .
Dual Protection of Amino Functions Involving Boc
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
This application involves the dual protection of amino functions involving Boc . This process is useful for the mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides .
Methods of Application
The method involves the treatment with Boc2O/DMAP followed by magnesium reduction .
Results or Outcomes
This method allows for the conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps .
N-tert-butyloxycarbonylation of Amines
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
This application involves the N-tert-butyloxycarbonylation of amines . This process is useful for the protection of various aryl and aliphatic amines .
Methods of Application
The method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Results or Outcomes
This method allows the protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Dual Protection of Amino Functions Involving Boc
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
This application involves the dual protection of amino functions involving Boc . This process is useful for the synthesis of multifunctional targets .
Methods of Application
The method involves the treatment with Boc2O/DMAP followed by magnesium reduction .
Results or Outcomes
This method allows for the conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps .
Eigenschaften
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-10(7(13)14)4-6(11)5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKIYRATBCOEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



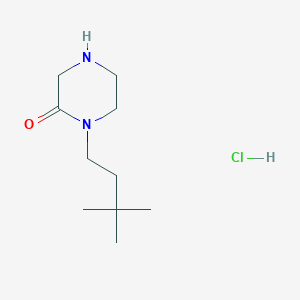

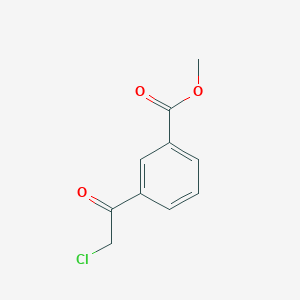
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)
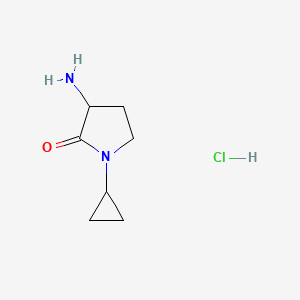
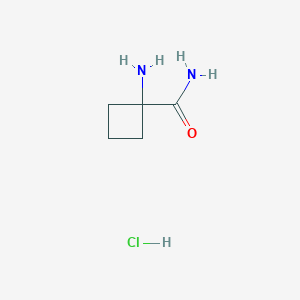
![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
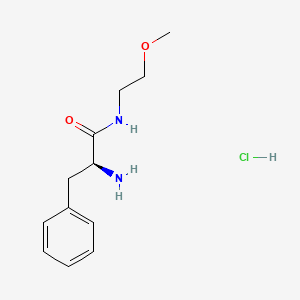
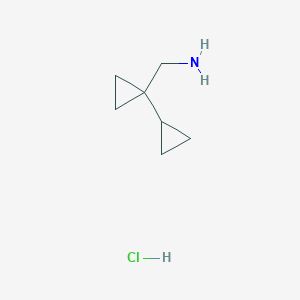

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
